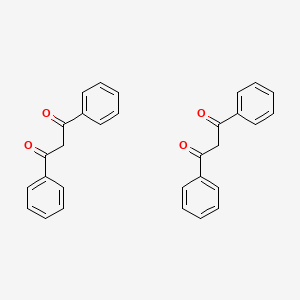
1,3-diphenylpropane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “1,3-diphenylpropane-1,3-dione” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a subject of study in chemistry, biology, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of the compound “1,3-diphenylpropane-1,3-dione” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic routes typically involve the use of specific reagents and catalysts under controlled temperature and pressure conditions. The exact details of the synthetic routes can vary, but they generally follow established protocols in organic chemistry.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Industrial production methods may include continuous flow reactors, batch reactors, and other large-scale chemical processing equipment. The choice of method depends on factors such as the desired purity of the product, production volume, and cost considerations.
化学反応の分析
Types of Reactions: The compound “1,3-diphenylpropane-1,3-dione” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule and the conditions under which the reactions are carried out.
Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate or chromium trioxide, while reduction reactions may involve the use of hydrogen gas or metal hydrides.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reaction and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the replacement of specific functional groups with new ones, leading to a variety of derivatives.
科学的研究の応用
The compound “1,3-diphenylpropane-1,3-dione” has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules. In medicine, “this compound” could be investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways. In industry, the compound may be used in the production of materials, chemicals, or pharmaceuticals.
作用機序
The mechanism of action of “1,3-diphenylpropane-1,3-dione” involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects The exact molecular targets and pathways involved depend on the specific context in which the compound is used
類似化合物との比較
Similar Compounds: Similar compounds to “1,3-diphenylpropane-1,3-dione” include those with related molecular structures or functional groups. These compounds may share similar reactivity and properties, making them useful for comparative studies.
Uniqueness: What sets “this compound” apart from similar compounds is its specific molecular structure and the unique properties that arise from it. This uniqueness can be leveraged in various applications, making “this compound” a valuable compound in scientific research and industry.
Conclusion
The compound “this compound” is a versatile chemical entity with a wide range of applications in scientific research and industry Its unique properties and reactivity make it a subject of interest in various fields, from chemistry and biology to medicine and industrial production
特性
IUPAC Name |
1,3-diphenylpropane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H12O2/c2*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h2*1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKSHOCRDQLPQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


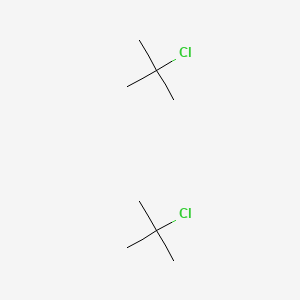
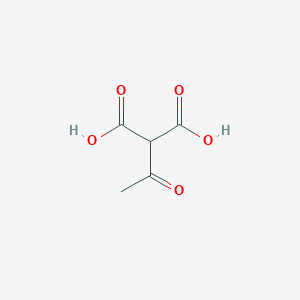


![2-chloro-2H-thiopyrano[3,2-b]chromen-10-one](/img/structure/B8210320.png)


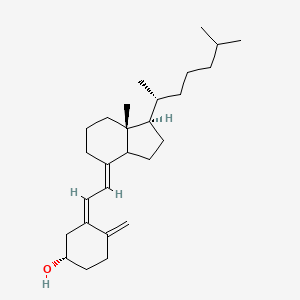
![3-Amino-1-(carbamoylamino)-1-[2-(carbamoylamino)hydrazinyl]urea](/img/structure/B8210336.png)
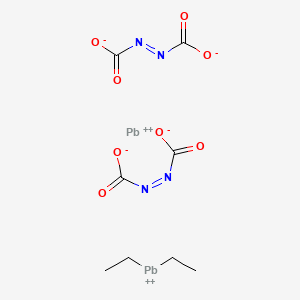

![disodium;butanedioate;(8R,9R,10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one;(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B8210378.png)
